Ruscogenin

Übersicht

Beschreibung

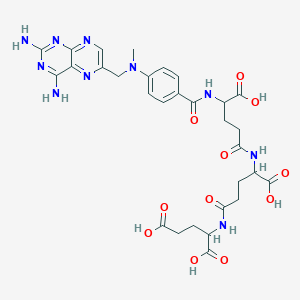

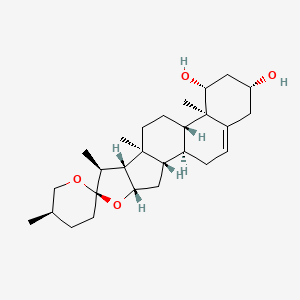

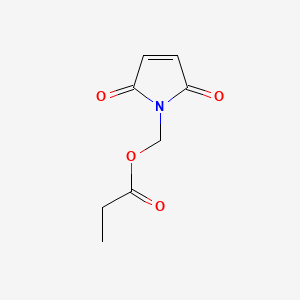

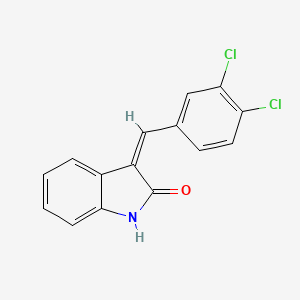

Ruscogenin is a steroidal sapogenin derived from plants such as Ophiopogon japonicus and Ruscus aculeatus. It has the molecular formula C₂₇H₄₂O₄ and is known for its significant pharmacological properties, including anti-inflammatory and anti-thrombotic activities .

Wirkmechanismus

Target of Action

Ruscogenin, a natural steroidal sapogenin, has been found to target several key proteins and pathways in the body. It has been shown to interact with Non-muscle Myosin Heavy Chain IIA (NMMHC IIA) , Toll-Like Receptor 4 (TLR4) , and Nuclear Factor Kappa B (NF-κB) . These targets play crucial roles in inflammation, immune response, and cellular homeostasis.

Mode of Action

This compound exerts its effects by modulating the activity of its targets. It has been shown to suppress TXNIP/NLRP3 inflammasome activation and the MAPK pathway , which are involved in inflammation and cellular stress responses. Furthermore, it inhibits the dissociation of NMMHC IIA from TLR4, thereby suppressing the activation of the Src signaling pathway downstream of TLR4 .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to alleviate myocardial ischemia-induced ferroptosis through the activation of BCAT1/BCAT2 . This leads to the activation of the Keap1/Nrf2/HO-1 pathway , which plays a key role in cellular defense against oxidative stress .

Pharmacokinetics

A study has developed a quantitative determination of this compound with an indirect enzyme-linked immunosorbent assay (elisa), which could be used for future pharmacokinetic studies .

Result of Action

This compound has been shown to have significant anti-inflammatory and anti-thrombotic activities . It can alleviate symptoms of myocardial ischemia, reduce the release of inflammatory cytokines, and restore the integrity of the intestinal epithelial barrier . In addition, it has been found to decrease brain infarction and edema, improve neurological deficits, and upregulate the expression of tight junctions in cerebral ischemia-reperfusion injury .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of oxygen-glucose deprivation can enhance the cardioprotective effects of this compound . .

Biochemische Analyse

Biochemical Properties

Ruscogenin interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with nitric oxide synthase 1 (NOS1/neuronal NOS), malondialdehyde (MDA), and intercellular adhesion molecule 1 (ICAM-1) . It also interacts with enzymes involved in the inflammatory response, such as caspase-1 .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to increase cell viability and trans-endothelial electrical resistance (TEER) value, decrease sodium fluorescein leakage, and modulate the expression of tight junctions in oxygen-glucose deprivation/reoxygenation (OGD/R)-induced mouse brain microvascular endothelial cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It has been shown to inhibit the expression of interleukin-1β (IL-1β) and caspase-1, and markedly suppress the expression of Nucleotide-binding domain (NOD)-like receptor family, pyrin domain containing 3 (NLRP3) and thiredoxin-interactive protein (TXNIP) in vivo and in vitro . Furthermore, this compound decreases reactive oxygen species (ROS) generation and inhibits the mitogen-activated protein kinase (MAPK) pathway in OGD/R-induced mouse brain microvascular endothelial cells .

Temporal Effects in Laboratory Settings

Administration of this compound during 17:00-19:00 had better preventive effect than other three time points, reduced cerebral infarcted volume, ameliorated the behavior score and upregulated the mRNA and protein expression of Per1, Bmal1, Clock, Rev-erbα, transcription factor nuclear factor erythroid 2-related factor 2 (Nrf2), heme oxygenase-1 (HO-1), quinone oxidoreductase 1 (NQO1) .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study on ulcerative colitis in mice, it was found that this compound treatment attenuated the symptoms of ulcerative colitis, reduced the release of inflammatory cytokines and the expression of pyroptosis-associated proteins, and restored the integrity of the intestinal epithelial barrier in colon tissue in mice .

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, it has been found to activate BCAT1/BCAT2, which could alleviate myocardial ischemia-induced ferroptosis through the activation of the Keap1/Nrf2/HO-1 pathway .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ruscogenin can be synthesized through various chemical processes, often involving the hydrolysis of its glycoside precursors. The synthetic routes typically include:

Hydrolysis: The glycosides are hydrolyzed under acidic or enzymatic conditions to yield this compound.

Oxidation and Reduction: These reactions are used to modify the functional groups on the steroid backbone to achieve the desired structure.

Industrial Production Methods: Industrial production of this compound primarily involves extraction from natural sources. The process includes:

Extraction: The roots of Ophiopogon japonicus or Ruscus aculeatus are extracted using solvents like methanol or ethanol.

Purification: The crude extract is purified using chromatographic techniques to isolate this compound.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ruscogenin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Wandelt Hydroxylgruppen in Ketone oder Aldehyde um.

Reduktion: Reduziert Ketone oder Aldehyde zurück zu Hydroxylgruppen.

Substitution: Beinhaltet den Austausch von funktionellen Gruppen durch andere, wie z. B. Halogenierung.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Kaliumpermanganat (KMnO₄), Chromtrioxid (CrO₃).

Reduktionsmittel: Natriumborhydrid (NaBH₄), Lithiumaluminiumhydrid (LiAlH₄).

Substitutionsreagenzien: Halogene (Cl₂, Br₂), Nucleophile (NH₃, OH⁻).

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte oder reduzierte Derivate von this compound, die in der pharmazeutischen Chemie weiter verwendet werden können .

Wissenschaftliche Forschungsanwendungen

Ruscogenin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer für die Synthese anderer steroidaler Verbindungen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Signalwege.

Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Entzündungen, Thrombosen und anderen Erkrankungen.

Industrie: Verwendet bei der Entwicklung von Pharmazeutika und Nutrazeutika

5. Wirkmechanismus

This compound übt seine Wirkungen über verschiedene molekulare Mechanismen aus:

Entzündungshemmende Wirkung: Hemmt die Aktivierung des TXNIP/NLRP3-Inflammasoms und des MAPK-Signalwegs, wodurch Entzündungen reduziert werden.

Antithrombotische Wirkung: Verhindert die Thrombozytenaggregation und Thrombusbildung durch Modulation verschiedener Signalwege.

Vergleich Mit ähnlichen Verbindungen

Ruscogenin ist unter den steroidalen Sapogeninen aufgrund seiner spezifischen Molekülstruktur und pharmakologischen Eigenschaften einzigartig. Zu ähnlichen Verbindungen gehören:

Diosgenin: Ein weiteres steroidales Sapogenin mit ähnlichen entzündungshemmenden Eigenschaften.

Hecogenin: Bekannt für seine Antikrebs- und entzündungshemmenden Aktivitäten.

Sarsasapogenin: Zeigt neuroprotektive und entzündungshemmende Wirkungen.

This compound zeichnet sich durch seine starke antithrombotische Aktivität und die spezifische Hemmung des TXNIP/NLRP3-Inflammasoms aus .

Eigenschaften

IUPAC Name |

(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)13-21-19-6-5-17-11-18(28)12-23(29)26(17,4)20(19)8-9-25(21,24)3/h5,15-16,18-24,28-29H,6-14H2,1-4H3/t15-,16+,18-,19-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQIQBOGXYYATH-IDABPMKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401019319 | |

| Record name | Ruscogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

472-11-7 | |

| Record name | Ruscogenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=472-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ruscogenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ruscogenin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15830 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ruscogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (25R)-spirost-5-ene-1β,3β-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUSCOGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXI92R2VUJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[2-(3,5-dioxo-1,2-diphenyl-pyrazolidin-4-ylidene)hydrazinyl]phenyl]sulfonyl-4-propan-2-yloxy-benzamide](/img/structure/B1680209.png)

![potassium;7-nitrobenzo[g][2,1,3]benzoxadiazole-5-sulfonate](/img/structure/B1680214.png)